4-BENZYLOXY-2-PIPERIDINE-1-YL-PYRIMIDINE-5-BORONIC ACID
Overview
Description
4-BENZYLOXY-2-PIPERIDINE-1-YL-PYRIMIDINE-5-BORONIC ACID is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a benzyloxy group, a piperidinyl group, and a boronic acid moiety attached to a pyrimidine ring. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and a valuable tool in drug discovery and development.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (such as palladium) in a process known as transmetalation .
Biochemical Pathways
Boronic acids and their derivatives are known to participate in various biochemical reactions, including the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling . This can lead to the synthesis of complex organic molecules, potentially affecting various biochemical pathways.
Pharmacokinetics
Boronic acids and their derivatives are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary widely depending on their specific chemical structure .
Result of Action
Boronic acids and their derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic Acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the reactivity of boronic acids . Additionally, the temperature and storage conditions can impact the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYLOXY-2-PIPERIDINE-1-YL-PYRIMIDINE-5-BORONIC ACID typically involves multi-step procedures starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is constructed through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl halides and suitable bases.
Attachment of the Piperidinyl Group: The piperidinyl group is incorporated through nucleophilic substitution or reductive amination reactions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-BENZYLOXY-2-PIPERIDINE-1-YL-PYRIMIDINE-5-BORONIC ACID undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form alcohols or other oxygen-containing functional groups.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine ring or the benzyloxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid moiety typically yields alcohols, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
4-BENZYLOXY-2-PIPERIDINE-1-YL-PYRIMIDINE-5-BORONIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and enzyme functions.
Medicine: It is explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
(4-(Methoxy)-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
(4-(Benzyloxy)-2-(morpholin-1-yl)pyrimidin-5-yl)boronic acid: Similar structure but with a morpholinyl group instead of a piperidinyl group.
Uniqueness
4-BENZYLOXY-2-PIPERIDINE-1-YL-PYRIMIDINE-5-BORONIC ACID is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxy group enhances its lipophilicity and membrane permeability, while the piperidinyl group contributes to its binding interactions with molecular targets.
Properties
IUPAC Name |
(4-phenylmethoxy-2-piperidin-1-ylpyrimidin-5-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BN3O3/c21-17(22)14-11-18-16(20-9-5-2-6-10-20)19-15(14)23-12-13-7-3-1-4-8-13/h1,3-4,7-8,11,21-22H,2,5-6,9-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOMEULVXQDYOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1OCC2=CC=CC=C2)N3CCCCC3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675310 | |
Record name | [4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309980-72-0 | |
Record name | [4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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